molecular formula C20H26ClN3O3S B2478459 N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-4-ethoxybenzenesulfonamide CAS No. 1049466-93-4

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-4-ethoxybenzenesulfonamide

Cat. No.: B2478459
CAS No.: 1049466-93-4
M. Wt: 423.96
InChI Key: WYESGBMFKNFWOC-UHFFFAOYSA-N
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Description

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-4-ethoxybenzenesulfonamide is a chemical compound known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by the presence of a piperazine ring, a chlorophenyl group, and an ethoxybenzenesulfonamide moiety, which contribute to its unique chemical properties and biological activities.

Mechanism of Action

Target of Action

The primary target of N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-4-ethoxybenzenesulfonamide is the D4 dopamine receptor . Dopamine receptors are critical for many physiological functions, including motor control, cognition, and reward. The D4 receptor subtype is known to be involved in the mediation of cognitive processes and behaviors .

Mode of Action

This compound acts as a potent and selective ligand for the D4 dopamine receptor . A ligand is a substance that forms a complex with a biomolecule to serve a biological purpose. In this case, the compound binds to the D4 receptor, potentially altering its function.

Biochemical Pathways

dopaminergic signaling pathway . This pathway plays a key role in the reward system of the brain, and alterations in this pathway can have significant effects on behavior and cognition .

Pharmacokinetics

It is known that the compound issoluble in DMSO , which suggests it may have good bioavailability

Result of Action

The molecular and cellular effects of the compound’s action are likely to be related to its interaction with the D4 dopamine receptor. By acting as a ligand for this receptor, it could potentially alter dopaminergic signaling , leading to changes in cognition, behavior, and other physiological processes .

Biochemical Analysis

Biochemical Properties

In biochemical reactions, N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-4-ethoxybenzenesulfonamide interacts with several enzymes and proteins. It has been found to have a high affinity for the dopamine D4 receptor, indicating that it may interact with this protein in the body . The nature of these interactions is likely due to the structural features of the compound, which allow it to bind to the receptor and exert its effects .

Cellular Effects

The effects of this compound on cells are largely related to its interaction with the dopamine D4 receptor. By binding to this receptor, it can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the dopamine D4 receptor. This binding can lead to changes in gene expression and potentially influence enzyme activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-4-ethoxybenzenesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-4-ethoxybenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its ability to interact with dopamine receptors and modulate their activity sets it apart from other similar compounds .

Properties

IUPAC Name

N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-4-ethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26ClN3O3S/c1-2-27-19-7-9-20(10-8-19)28(25,26)22-11-12-23-13-15-24(16-14-23)18-5-3-17(21)4-6-18/h3-10,22H,2,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYESGBMFKNFWOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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